(4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
(4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-8-3-7(4-9(5-8)17-2)11-13-10(6-18-11)12(14)15/h3-5,10-11,13H,6H2,1-2H3,(H,14,15)/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAFEDIBZPMXFT-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2NC(CS2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C2N[C@@H](CS2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring through a cyclization reaction. One common method includes the reaction of 3,5-dimethoxybenzaldehyde with cysteine in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Recent studies have highlighted the antioxidant properties of thiazolidine derivatives, including (4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them candidates for treating oxidative stress-related diseases .
- Tyrosinase Inhibition : This compound has shown potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders and developing skin-lightening agents. Research indicates that structural modifications at the 4-position can enhance the inhibitory effects against tyrosinase .
- Antimicrobial Properties : Thiazolidine derivatives have been investigated for their antimicrobial activities. The presence of the thiazolidine ring contributes to the bioactivity of these compounds against various pathogens, suggesting their use in developing new antimicrobial agents .
Biochemical Applications
- Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition studies due to its structural similarity to natural substrates of certain enzymes. For instance, it has been evaluated for its ability to inhibit catechol oxidase activity, which is related to tyrosinase activity .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound with target enzymes. These studies provide insights into how modifications can enhance its efficacy as an inhibitor .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various thiazolidine derivatives demonstrated that modifying the phenyl substituent significantly affects biological activity. The synthesized compounds were evaluated for antioxidant and enzyme inhibition properties using standard assays. Results indicated that specific substitutions led to enhanced activity compared to unmodified counterparts .
Case Study 2: Antimicrobial Activity
In another research effort, this compound was tested against several bacterial strains. The results showed promising antimicrobial effects, suggesting potential applications in pharmaceuticals aimed at combating bacterial infections .
Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Antioxidant Activity | Scavenging free radicals; reducing oxidative stress | Treatment of oxidative stress-related diseases |
| Tyrosinase Inhibition | Inhibiting melanin production; potential skin-lightening agents | Treatment of hyperpigmentation disorders |
| Antimicrobial Properties | Effective against various pathogens | Development of new antimicrobial agents |
| Enzyme Inhibition Studies | Evaluating effects on specific enzymes like tyrosinase | Insights into drug design and development |
Mechanism of Action
The mechanism of action of (4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antioxidant activities. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Structural and Stereochemical Analogues
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Stereochemistry significantly affects receptor binding; for example, (4R)-configured thiazolidines often exhibit higher metabolic stability .
The trifluoromethylphenyl derivative () introduces strong electron-withdrawing effects, enhancing membrane permeability and resistance to oxidative metabolism .
Pharmacological Activity :
- Compound P9 () demonstrated in vivo activity but was part of a retracted study, underscoring the need for cautious interpretation of its efficacy data .
Pharmacokinetic and Physicochemical Properties
While direct data on the target compound is sparse, analogs provide insights:
- Lipophilicity : The trifluoromethyl analog (LogP ~2.8) is more lipophilic than dimethoxy derivatives (LogP ~1.5–2.0), influencing blood-brain barrier penetration .
- Solubility : Thiazolidines with polar substituents (e.g., carboxylic acid at C4) generally exhibit moderate aqueous solubility (~50–100 µM) but may require prodrug strategies for bioavailability .
Biological Activity
(4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including antioxidant and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring and methoxy substituents on a phenolic structure, which contribute to its biological activity. Its molecular formula is with a molecular weight of 285.32 g/mol.
1. Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of thiazolidine derivatives, including our compound, has been evaluated using several assays.
- DPPH Assay : This assay measures the ability of compounds to scavenge free radicals. The results indicate that this compound exhibits significant scavenging activity.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for various derivatives show that modifications in the phenolic structure can enhance antioxidant properties. For instance, compounds with hydroxyl substitutions demonstrated improved activity compared to those without.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| 3i | 0.565 ± 0.051 | TBARS |
| 3r | 0.708 ± 0.074 | TBARS |
2. Anticancer Activity
The anticancer potential of this compound has been investigated against several cancer cell lines.
- Cell Lines Tested : In vitro studies have been conducted on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines.
- Results : The compound demonstrated significant antiproliferative effects with IC50 values ranging from 5.1 to 22.08 µM. Notably, it showed stronger inhibition than reference drugs such as sorafenib and doxorubicin.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 6.19 ± 0.50 | 9.18 ± 0.60 |
| MCF-7 | 5.10 ± 0.40 | 7.26 ± 0.30 |
The biological activity of this compound is attributed to its structural features that facilitate interactions with cellular targets:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of tyrosinase, which is involved in melanin production.
- Apoptosis Induction : Studies suggest that the compound can induce apoptosis in cancer cells through pathways involving caspase activation.
Case Studies
Recent studies have highlighted the efficacy of thiazolidine derivatives in various biological contexts:
- Tyrosinase Inhibition : A study reported that derivatives similar to this compound inhibited tyrosinase activity by up to 66% at concentrations of 20 µM.
- Cancer Cell Proliferation : Research indicated that specific structural modifications led to enhanced antiproliferative effects against multiple cancer cell lines.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Solvent/Catalyst | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 3,5-Dimethoxybenzaldehyde | Acetic acid/NaOAc | 3 | 75–85 | ≥95 |
Basic: How can X-ray crystallography be optimized to resolve the absolute configuration of (4R)-configured thiazolidine derivatives?
Answer:
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
- Software : Employ SHELXL for refinement, leveraging its robust handling of chiral centers and twinning .
- Validation : Apply Flack’s x parameter to confirm enantiomeric purity, avoiding false positives from near-centrosymmetric structures .
- Example : For similar thiazolidines, the (4R)-configuration was confirmed via anomalous dispersion effects in SHELXL .
Advanced: What experimental strategies are recommended for transitioning from in vitro to in vivo studies with thiazolidine-4-carboxylic acid derivatives?
Answer:
- Compound selection : Prioritize derivatives with high in vitro potency (e.g., IC₅₀ < 10 µM) and low cytotoxicity (e.g., >80% cell viability at 50 µM) .
- Dosage optimization : Conduct pharmacokinetic (PK) studies to determine bioavailability and half-life. For example, oral dosing in rodents (10–50 mg/kg) is common .
- Control groups : Include vehicle controls and reference compounds (e.g., Pidotimod for immunomodulatory studies) .
Advanced: How can computational modeling predict the biological interactions of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., TLR receptors). For example, Pyochelin (a thiazolidine derivative) binds metal ions via its carboxylate and hydroxyl groups, as seen in PDB ligand studies .
- ADMET prediction : Tools like SwissADME assess permeability (e.g., LogP < 3) and metabolic stability .
- Validation : Cross-check docking scores with experimental IC₅₀ values to refine models .
Basic: What spectroscopic techniques are critical for characterizing thiazolidine-4-carboxylic acid derivatives?
Answer:
- FT-IR : Identify N-H (1570–1580 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) stretches .
- NMR : Confirm stereochemistry via coupling constants (e.g., J = 6–8 Hz for thiazolidine ring protons) .
- MS : Use HRMS to verify molecular weight (e.g., [M+H]⁺ = 324.418 for C₁₄H₁₆N₂O₃S₂) .
Advanced: What methodologies determine enantiomeric purity and validate the (4R) configuration?
Answer:
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (80:20) to resolve enantiomers .
- X-ray crystallography : Apply Flack’s x parameter (values near 0 indicate pure enantiomers) .
- Polarimetry : Compare specific rotation ([α]D²⁵) with literature values (e.g., [α]D²⁵ = +13.2° for (4R)-configured analogs) .
Advanced: How do structural modifications at the 3,5-dimethoxyphenyl group influence biological activity?
Answer:
- Electron-withdrawing groups : Substitution with nitro (-NO₂) enhances antimicrobial activity (e.g., MIC = 2 µg/mL against S. aureus) .
- Methoxy positioning : 3,5-Dimethoxy substitution improves solubility (logS = -2.5) compared to monosubstituted analogs .
- SAR studies : Replace methoxy with halogens (e.g., Cl) to study steric effects on target binding .
Basic: What protocols ensure safe handling and toxicity assessment of this compound?
Answer:
- Handling : Use fume hoods and PPE (gloves, lab coat) due to potential irritancy (LD₅₀ > 2000 mg/kg in rats) .
- Toxicity screening : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (IC₅₀ > 100 µM recommended) .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
